molecular formula C9H12N2O B1296905 4-Amino-N,N-dimethylbenzamide CAS No. 6331-71-1

4-Amino-N,N-dimethylbenzamide

Cat. No.: B1296905
CAS No.: 6331-71-1
M. Wt: 164.2 g/mol
InChI Key: QEPGWLBMAAEBCP-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the para position and two methyl groups attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dye industries .

Biochemical Analysis

Biochemical Properties

4-Amino-N,N-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and transferases, facilitating the transfer of functional groups and hydrolysis reactions. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of these enzymes .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving protein kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Conversely, it can activate transferases by stabilizing their active conformations. These interactions result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to strong oxidizing agents or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage level triggers significant biological responses. High doses of this compound can cause adverse effects such as organ toxicity, metabolic disturbances, and alterations in normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity within the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites and influencing the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-N,N-dimethylbenzamide can be synthesized through several methods:

    Reaction of Isatoic Anhydride with Dimethylamine: This method involves the reaction of isatoic anhydride with dimethylamine or dimethylamino aminic acid.

    Hydrogenation of Nitro Compounds: Another method involves the hydrogenation of 4-nitro-N,N-dimethylbenzamide.

Industrial Production Methods

Industrial production of this compound often utilizes the reaction of isatoic anhydride with dimethylamine due to the availability and cost-effectiveness of the raw materials. The process is designed to maximize yield and minimize by-products, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-amino-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPGWLBMAAEBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284378
Record name 4-Amino-N,N-dimethylbenzamide
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-71-1
Record name 6331-71-1
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Record name 6331-71-1
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Record name 4-Amino-N,N-dimethylbenzamide
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Record name 4-Amino-N,N-dimethylbenzamide
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Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-(dimethylcarbamoyl)phenylcarbamate (Int. 73) (1.11 g, 4.21 mmol) in AcOEt (20 ml), HCl 4M in AcOEt (18 ml, 76 mmol) was added, and the mixture stirred for 5 hours at RT. The pH was adjusted at 6/7 by adding NaHCO3 sat. sol. and aqueous phase was extracted with AcOEt (×3). Organic phase was dried over Na2SO4 and evaporated under reduced pressure to give mg 615 of the title product (Int. 74).
Name
tert-butyl 4-(dimethylcarbamoyl)phenylcarbamate
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N,N-dimethyl-4-nitro benzamide (23 g, 0.1185 mol) in MeOH (200 mL) was added Pd/C 10% (2.3 g) in portions and the Parr reaction vessel was purged with nitrogen for 10 min. The reaction vessel was fixed in Parr shaker at 60 psi pressure for 3 h. The reaction mixture was filtered through the Celite® pad and the filtrate was concentrated under reduced pressure to afford the title compound [18.0 g, 93%]; LC-MS (ESI): Calculated mass: 164.1; Observed mass: 165.2 [M+H]+ (RT: 0.17 min).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Amino-N,N-dimethylbenzamide formed in the environment?

A: Research indicates that this compound is not a naturally occurring compound but can be generated through the photodegradation of the herbicide fenuron (3-phenyl-1,1-dimethylurea). When a solution containing fenuron and humic acid is exposed to UV radiation at 253.7 nm, a process mimicking sunlight exposure in the environment, fenuron undergoes both direct and indirect phototransformation. The direct photooxidation pathway leads to the formation of this compound, alongside 2-amino-N,N-dimethylbenzamide []. This highlights the potential role of environmental photochemical processes in the degradation of pollutants like fenuron and the formation of new compounds.

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